molecular formula C19H14 B135053 9-Methylbenz[a]anthracene CAS No. 2381-16-0

9-Methylbenz[a]anthracene

Cat. No.: B135053
CAS No.: 2381-16-0
M. Wt: 242.3 g/mol
InChI Key: KYJPMPXTXCFCRM-UHFFFAOYSA-N
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Description

9-Methylbenz[a]anthracene is a monomethylated polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

9-Methylbenz[a]anthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules, potentially causing mutations and other cellular damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . Additionally, it can induce oxidative stress and inflammation, further impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of its reactive metabolites to DNA, forming DNA adducts that can lead to mutations and potentially initiate carcinogenesis . Furthermore, this compound can inhibit or activate various enzymes, altering cellular metabolic pathways and gene expression . These interactions highlight the compound’s potential to disrupt normal cellular processes and contribute to disease development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in vitro or in vivo can lead to sustained cellular damage, including chronic inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For example, studies have shown that high doses of this compound can induce pulmonary toxicity, characterized by inflammation, congestion, and damage to lung tissue . Additionally, dose-dependent effects on weight gain and hematopoiesis have been observed in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound to form reactive intermediates, such as dihydrodiols and quinones . These metabolites can further interact with cellular macromolecules, leading to the formation of DNA adducts and other toxic effects . The metabolic activation of this compound is a critical step in its potential carcinogenicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to different cellular compartments, where it may accumulate and exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound to specific organelles can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of this compound in the nucleus can facilitate its binding to DNA and the formation of DNA adducts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

the principles of Friedel-Crafts alkylation can be scaled up for larger production if needed .

Chemical Reactions Analysis

Types of Reactions

9-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Methylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Compared to its isomers and parent compound, it has distinct carcinogenic properties and is used to study specific pathways in cancer research .

Properties

IUPAC Name

9-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3
Source PubChem
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InChI Key

KYJPMPXTXCFCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43
Source PubChem
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID90178520
Record name 9-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Solid; [HSDB]
Record name 9-Methylbenz(a)anthracene
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Solubility

In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide
Record name 9-Methylbenz(a)anthracene
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Vapor Pressure

0.00000025 [mmHg]
Record name 9-Methylbenz(a)anthracene
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Color/Form

Needles from alcohol

CAS No.

2381-16-0
Record name 9-Methylbenz[a]anthracene
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Melting Point

152.5 °C
Record name 9-Methylbenz(a)anthracene
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